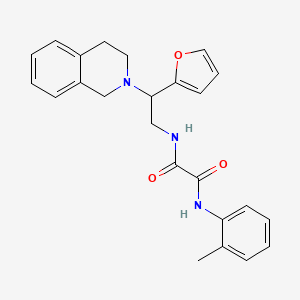

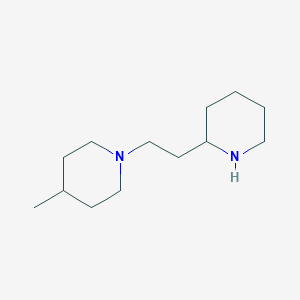

![molecular formula C16H12F3N3O3S2 B2536678 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 886955-44-8](/img/structure/B2536678.png)

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .

Synthesis Analysis

In a study, the carbonyl group in the quinazolinone core was replaced with a sulfonyl group, designing a series of novel 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives as PI3Kδ inhibitors . After the reduction of the nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide, the resulting 2-aminobenzenesulfonamides were reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .Molecular Structure Analysis

The molecular structure of this compound is derived from the 1,2,4-benzothiadiazine-1,1-dioxide ring . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reduction of the nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide, followed by a reaction with trimethyl orthoacetate .Applications De Recherche Scientifique

Anticancer Activities

Compounds based on the scaffold of 2-((1,1-dioxido-4-phenyl-4Hbenzo[e][1,2,4]thiadiazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarboxamide, a related structure, have shown moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. These compounds may inhibit cancer cell growth partly due to the inhibition of tubulin polymerization (Kamal et al., 2011).

Antitumor Activity

A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which share a structural similarity, revealed significant anticancer activity against some cancer cell lines. The antitumor potential is attributed to the presence of benzothiazole and related heterocyclic rings (Yurttaş et al., 2015).

Antioxidant and Antitumor Evaluation

Compounds structurally related to 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide have been synthesized and evaluated for their cytotoxicity and antioxidant activities, showing promising results (Hamama et al., 2013).

Agronomic Utility

Certain compounds with a similar 1,4-benzoxazin-3(4H)-one skeleton, which is a structural component of the given chemical, have shown interesting biological properties such as phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. These findings suggest potential agronomic utility (Macias et al., 2006).

Antibacterial Activities

N-chloro aryl acetamide substituted thiazole derivatives, closely related to the specified compound, have been synthesized and evaluated for their in vitro antibacterial activity against various bacterial strains (Juddhawala et al., 2011).

Insecticidal Assessment

A study on heterocycles incorporating a thiadiazole moiety, related to the compound , assessed their insecticidal potential against the cotton leafworm, Spodoptera littoralis, suggesting applications in pest control (Fadda et al., 2017).

Antifungal and Plant Growth Regulating Activities

Triazole compounds containing thioamide group, which are structurally related, have shown antifungal and plant growth regulating activities, indicating potential agricultural applications (Li Fa-qian et al., 2005).

Synthesis of New Classes of Compounds

Research has shown the formation of new classes of compounds during the synthesis of benzimidazole and benzothiazole, using methods that may be applicable to the synthesis of derivatives of the compound (Naresh et al., 2014).

COVID-19 Drug Research

Investigation of antimalarial sulfonamides for COVID-19 drug applications, utilizing computational calculations and molecular docking studies, may also be relevant for research involving structurally related compounds (Fahim & Ismael, 2021).

Anti-inflammatory Agents

Synthesized derivatives related to the compound have been evaluated as anti-inflammatory agents, indicating potential therapeutic applications (Nikalje et al., 2015).

Mécanisme D'action

Target of Action

The primary targets of this compound are KATP channels and AMPA receptors . KATP channels play a crucial role in regulating insulin release from pancreatic B cells . AMPA receptors are involved in fast synaptic transmission in the central nervous system .

Mode of Action

The compound acts as an activator of KATP channels and a modulator of AMPA receptors . It interacts with these targets, leading to changes in their activity. For KATP channels, the compound enhances their opening, which can inhibit insulin release from pancreatic B cells .

Biochemical Pathways

The activation of KATP channels and modulation of AMPA receptors by the compound can affect various biochemical pathways. These include pathways involved in glucose metabolism , insulin secretion , and neuronal signaling . The downstream effects of these changes can have significant impacts on physiological processes such as blood glucose regulation and synaptic transmission .

Result of Action

The molecular and cellular effects of the compound’s action include reduced insulin release from pancreatic B cells due to KATP channel activation . This can lead to increased blood glucose levels.

Orientations Futures

Propriétés

IUPAC Name |

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O3S2/c17-16(18,19)10-5-7-11(8-6-10)20-14(23)9-26-15-21-12-3-1-2-4-13(12)27(24,25)22-15/h1-8H,9H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIAABAQYGZCDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

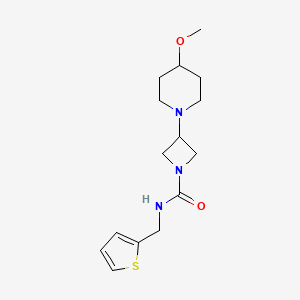

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2536595.png)

![N-(4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2536599.png)

![1-benzyl-N-(2-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2536605.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2536606.png)

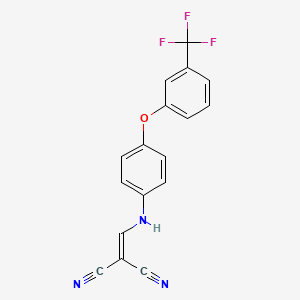

![2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2536609.png)

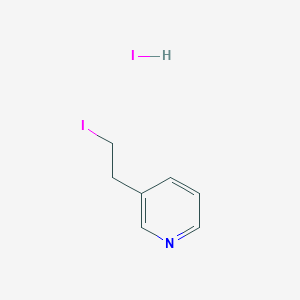

![[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B2536610.png)

![6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

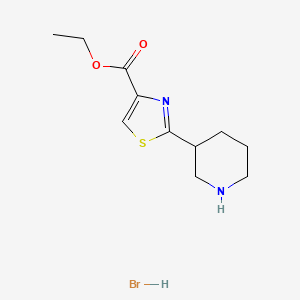

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylbutanamide](/img/structure/B2536617.png)